molecular formula C16H18N4O2S B2397151 4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one CAS No. 905685-02-1

4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one

Cat. No. B2397151
CAS RN: 905685-02-1
M. Wt: 330.41
InChI Key: ROHYLWGMVXBXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-2(1H)-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds with pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase (a marker of inflammation) activities. These compounds show promise in both cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7 and in inhibiting 5-lipoxygenase, suggesting potential applications in cancer and inflammation-related research (Rahmouni et al., 2016).

Antimicrobial Activity

Thiazolidinone derivatives incorporating piperazine and triazine moieties have been synthesized and shown to exhibit antimicrobial activity against a range of bacterial and fungal strains. This suggests the potential use of such compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Antitubercular Activity

Ethyl 1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and found potent against mycobacterium tuberculosis, indicating their potential as lead compounds for antitubercular drug development (Vavaiya et al., 2022).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Research into pyrazolopyrimidine compounds has also explored their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity, indicating their safer therapeutic profile for treating inflammation without the gastrointestinal side effects common to traditional NSAIDs (Auzzi et al., 1983).

properties

IUPAC Name

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-15(12-23-14-6-7-17-16(22)18-14)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHYLWGMVXBXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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